8-Isoquinolinacarbaldehído

Descripción general

Descripción

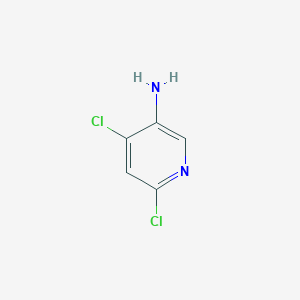

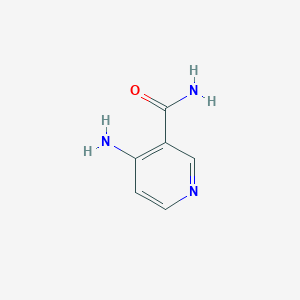

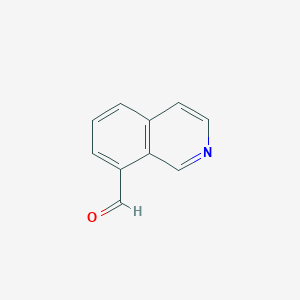

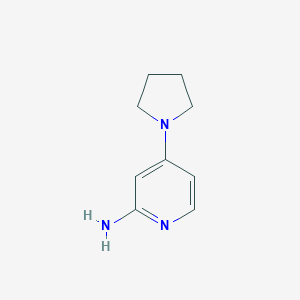

Isoquinoline-8-carbaldehyde, also known as Isoquinoline-8-carboxaldehyde, is a chemical compound with the molecular formula C10H7NO and a molecular weight of 157.17 . It is a solid substance .

Synthesis Analysis

The synthesis of Isoquinoline-8-carbaldehyde and its analogues has been a subject of extensive research . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis

The molecular structure of Isoquinoline-8-carbaldehyde consists of a benzene ring fused with a pyridine ring .Chemical Reactions Analysis

Isoquinoline-8-carbaldehyde, like other quinoline derivatives, can undergo various chemical reactions . These reactions can be used to construct and functionalize this compound .Physical And Chemical Properties Analysis

Isoquinoline-8-carbaldehyde is a solid substance . It has a molecular weight of 157.17 .Aplicaciones Científicas De Investigación

Química medicinal: diseño y desarrollo de fármacos

Los derivados de isoquinolina, incluido el 8-Isoquinolinacarbaldehído, son reconocidos por su amplio espectro de bioactividad, lo que los convierte en una plantilla central en el diseño de fármacos . Son particularmente valiosos en el desarrollo de nuevos agentes terapéuticos debido a su diversidad estructural y relevancia biológica.

Química orgánica sintética: bloques de construcción para moléculas complejas

En química orgánica sintética, el this compound sirve como un bloque de construcción versátil. Se puede utilizar para sintetizar moléculas complejas, incluidos productos naturales y productos farmacéuticos, debido a su reactividad y capacidad para someterse a diversas transformaciones químicas .

Química industrial: tintes y pigmentos

La estructura del compuesto es propicia para la síntesis de tintes y pigmentos. Su grupo aldehído puede reaccionar con varias aminas y otros reactivos para crear colorantes para aplicaciones industriales .

Química verde: Síntesis sostenible

El this compound también está involucrado en iniciativas de química verde. Los investigadores se centran en su síntesis a través de métodos sostenibles, como el uso de catalizadores reciclables y la minimización de residuos, para reducir el impacto ambiental de los procesos químicos .

Farmacología: Estudios metabólicos

La transformación metabólica de los derivados de isoquinolina es crucial para su activación in vivo. El this compound se puede utilizar en estudios farmacológicos para comprender las vías metabólicas y los mecanismos de acción de varios fármacos .

Bioquímica: Inhibición enzimática

El this compound y sus derivados se estudian por su potencial como inhibidores enzimáticos. Pueden unirse a los sitios activos de las enzimas, modulando su actividad, lo que es esencial en el estudio de los mecanismos de la enfermedad y el desarrollo de nuevos tratamientos .

Mecanismo De Acción

Target of Action

Isoquinoline-8-carbaldehyde, a derivative of the isoquinoline class of compounds, is known for its broad spectrum of bioactivity . Isoquinolines are aromatic polycyclic compounds that consist of a benzene ring fused to a pyridine ring . .

Mode of Action

Isoquinoline alkaloids, a related class of compounds, are known to exhibit potent broad-spectrum anticancer activity through various mechanisms, including cell cycle arrest and induction of apoptosis .

Biochemical Pathways

Isoquinoline-8-carbaldehyde is likely synthesized through plant biosynthetic pathways involving complex enzyme activities and regulatory strategies . Isoquinoline and its derivatives are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant .

Result of Action

Isoquinoline alkaloids, a related class of compounds, are known to exhibit potent broad-spectrum anticancer activity .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

Safety and Hazards

Direcciones Futuras

Quinoline and its derivatives, including Isoquinoline-8-carbaldehyde, have been the focus of extensive research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs aim to unveil their substantial efficacies for future drug development .

Análisis Bioquímico

Biochemical Properties

It is known that isoquinoline alkaloids, a group to which Isoquinoline-8-carbaldehyde belongs, have been found to exhibit potent broad-spectrum anticancer activity . They can arrest the cell cycle and induce apoptosis , suggesting that Isoquinoline-8-carbaldehyde may interact with various enzymes, proteins, and other biomolecules in the cell.

Cellular Effects

They can influence cell function by arresting the cell cycle and inducing apoptosis . Isoquinoline-8-carbaldehyde may have similar effects, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

It is known that the compound is stable under inert gas at 2-8°C

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of Isoquinoline-8-carbaldehyde in animal models. Isoquinoline alkaloids, such as berberine, have shown significant hypolipidemic activity in both animal models and clinical trials

Metabolic Pathways

Isoquinoline alkaloids are known to be involved in various metabolic pathways . They interact with different enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

isoquinoline-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-9-3-1-2-8-4-5-11-6-10(8)9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYBESJNSLIHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608392 | |

| Record name | Isoquinoline-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

787615-01-4 | |

| Record name | Isoquinoline-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline-8-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B112951.png)